2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide
Description
2-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide (CAS: 656227-27-9) is a chloroacetamide derivative with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.60 g/mol. Its structure features a chloroacetamide group linked to a benzyl moiety substituted with a trifluoromethoxy (-OCF₃) group at the ortho position (Figure 1). Key physicochemical properties include an XLogP3 value of 3, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 38.3 Ų, suggesting moderate solubility in polar solvents .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive acetamides, which often exhibit anticancer, antimicrobial, or agrochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-9(16)15-6-7-3-1-2-4-8(7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVJTVEHSCLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide typically involves the reaction of 2-(trifluoromethoxy)benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide exhibit promising antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The trifluoromethoxy group is known to enhance lipophilicity, which can improve cell membrane penetration and increase efficacy against resistant strains.
Anti-inflammatory Properties
Studies have shown that derivatives of this compound may possess anti-inflammatory effects. The mechanism of action involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Material Science
Synthesis of Functional Polymers
The compound serves as a building block in the synthesis of functional polymers. Its reactive chloro group allows for easy incorporation into polymer chains, leading to materials with tailored properties for specific applications, such as drug delivery systems or coatings with enhanced durability.
Nanocomposite Materials
In the field of nanotechnology, this compound is utilized in the formulation of nanocomposites. These materials combine nanoparticles with polymers to create composites that exhibit improved mechanical strength and thermal stability.
Analytical Chemistry
Reagent in Chemical Analysis
This compound is used as a reagent in various analytical techniques, including chromatography and mass spectrometry. Its unique chemical properties allow it to act as a derivatizing agent, enhancing the detection sensitivity of analytes in complex mixtures.
Development of Biosensors
Recent advancements have seen the application of this compound in biosensor technology. It can be functionalized on sensor surfaces to improve selectivity and sensitivity towards specific biomolecules, facilitating early disease detection.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives based on this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Synthesis
Research conducted at a prominent university explored the use of this compound in synthesizing novel polymers for drug delivery applications. The study highlighted how incorporating this compound into polymer matrices improved drug solubility and release profiles.
Case Study 3: Biosensor Development
A collaborative project between chemists and biologists focused on developing a biosensor using this compound for detecting glucose levels in diabetic patients. The sensor demonstrated high specificity and sensitivity, proving effective in real-time monitoring.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Lipophilicity : The trifluoromethoxy group in the target compound enhances lipophilicity (XLogP3 = 3.0) compared to nitro-substituted analogs (XLogP3 = 2.1) but is less lipophilic than carbazole derivatives (XLogP3 = 4.5) .
Bioactivity: Thiadiazole-phenoxy hybrids (e.g., compound 7d in ) show potent anticancer activity (IC₅₀ = 1.8 µM against Caco-2 cells), attributed to their extended π-systems and hydrogen-bonding motifs. The target compound’s simpler structure may limit such interactions but could improve metabolic stability .
Agrochemical Relevance : 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, a metabolite of S-metolachlor, is prioritized in toxicity studies due to its environmental persistence. The trifluoromethoxy group in the target compound may alter degradation pathways, reducing ecological risks .
Pharmacological and Toxicological Profiles
While direct data for the target compound are scarce, insights can be drawn from analogs:
- Anticancer Activity: Thiadiazole derivatives () and aminoflavone-chloroacetamides () inhibit tyrosine kinases or resistant cancer cell lines (e.g., ABL T315I). The trifluoromethoxy group may enhance blood-brain barrier penetration compared to methoxy or nitro groups .
- Antimicrobial Potential: Carbazole-acetamide hybrids () inhibit fungal ATPases. The target compound’s lack of a carbazole core may reduce antifungal efficacy but lower cytotoxicity .
- Mutagenicity Concerns : Hydroxyl or methoxy substituents in agrochemical metabolites () are prioritized for toxicity. The trifluoromethoxy group’s impact remains unstudied, warranting caution .
Biological Activity
2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula , a molecular weight of approximately 251.64 g/mol, and features a chloro group along with a trifluoromethoxy substituent. These structural elements are significant as they contribute to the compound's unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Similar organochlorine compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial activity for this compound as well.
- Anticancer Activity : Initial studies indicate that compounds with similar structures may possess anticancer properties, although specific data on this compound is limited.
The mechanism of action for this compound likely involves enzyme inhibition. The compound can bind to active sites of specific enzymes, blocking their activity and leading to various biological effects such as reduced inflammation or antimicrobial activity. This inhibition may be attributed to the presence of the chloro group and the acetamide moiety, which are known to influence reactivity .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains trifluoromethoxy group | Potential anticancer and antimicrobial properties | Enhanced lipophilicity |
| SLU-2633 | Aryl acetamide structure | Potent against Cryptosporidium (EC50 = 0.17 μM) | Oral efficacy in animal models |
| N,N-dimethylacetamide | Lacks halogen substituents | Commonly used as a solvent | Not biologically active |
This table illustrates how the unique combination of halogenated groups in this compound may confer distinct biological activities compared to structurally similar compounds.
Study Insights
A study focused on structure-activity relationships (SAR) found that electron-withdrawing groups like fluorine significantly enhance the potency of compounds related to acetamides. The addition of trifluoromethoxy groups has been noted to improve lipophilicity, which is crucial for bioavailability and efficacy in vivo .
Safety and Handling
Given its classification as an organochlorine compound, safety considerations are paramount. It is essential to handle this compound with care, following appropriate laboratory safety protocols due to potential toxicity associated with similar compounds.
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide?
Methodological Answer:
The synthesis typically involves a two-step nucleophilic substitution. First, 2-(trifluoromethoxy)benzylamine is reacted with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under nitrogen atmosphere at 0–5°C to prevent side reactions. Triethylamine is added to scavenge HCl. The reaction is monitored via TLC, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization (70–85%) requires precise stoichiometric control (1:1.1 amine:chloroacetyl chloride).
Basic: How should researchers characterize this compound’s purity and structure?
Methodological Answer:
Combine multiple analytical techniques:
- NMR (¹H, ¹³C, 19F) to confirm substituent positions and trifluoromethoxy group integrity.
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%).
- FTIR to validate amide C=O stretch (~1650 cm⁻¹) and C-Cl bond (~650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 296.0452) .
Advanced: How can structural modifications enhance this compound’s bioactivity?
Methodological Answer:
Focus on SAR-driven modifications:
- Replace the trifluoromethoxy group with pentafluorosulfanyl (-SF₅) to increase lipophilicity and metabolic stability .
- Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring’s para position to strengthen target binding via π-π stacking.
- Use molecular docking (AutoDock Vina) to predict interactions with enzymes like kinases or cytochrome P450 isoforms. Validate with enzyme inhibition assays (IC₅₀ measurements) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate via:
- Reproducibility trials : Replicate experiments in ≥3 independent labs using standardized protocols (e.g., identical ATP concentrations in kinase assays).
- X-ray crystallography (using SHELXL ) to determine binding modes and rule out false positives.
- Meta-analysis of existing data to identify confounding factors (e.g., solvent effects in solubility-limited assays) .
Basic: What are the key physicochemical properties affecting experimental design?
Methodological Answer:
- LogP : ~2.1 (predicted via ChemDraw), indicating moderate lipophilicity. Use co-solvents (DMSO ≤1%) for aqueous solubility.
- Thermal stability : Decomposes at >200°C (DSC data). Store at −20°C under desiccation.
- Hydrolytic sensitivity : The chloroacetamide group is prone to hydrolysis at pH >7. Use buffered solutions (pH 6–7.4) in biological assays .
Advanced: How to optimize crystallinity for X-ray diffraction studies?
Methodological Answer:
- Solvent selection : Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion.
- Seeding : Introduce microcrystals from slow evaporation in ethyl acetate.
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures. Refine with SHELXL-2018 .
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
- In silico tools : Use GLORYx for phase I/II metabolism prediction and SwissADME for CYP450 isoform specificity.
- MD simulations (GROMACS) : Simulate liver microsomal environments to identify vulnerable sites (e.g., chloroacetamide hydrolysis). Validate with LC-MS/MS metabolite profiling .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (chloroacetamide is a potential irritant).
- Ventilation : Use fume hoods for weighing and synthesis.
- Waste disposal : Neutralize with 10% NaOH before aqueous disposal (prevents chloroacetamide hydrolysis to toxic byproducts) .
Advanced: How to design a dose-response study for toxicity evaluation?
Methodological Answer:
- Cell lines : Use HepG2 (liver) and HEK293 (kidney) for organ-specific toxicity.
- Concentration range : 0.1–100 µM, 24–72 hr exposure. Include positive controls (e.g., cisplatin for apoptosis).
- Endpoints : MTT assay for viability, Annexin V/PI staining for apoptosis, and ROS detection (DCFH-DA probe) .
Advanced: How does the trifluoromethoxy group influence target binding?
Methodological Answer:
The trifluoromethoxy group enhances binding via:
- Hydrophobic interactions : F atoms engage with nonpolar enzyme pockets (e.g., COX-2).
- Electrostatic effects : The electron-withdrawing nature stabilizes charge-transfer complexes.
- Steric effects : The bulkier group compared to methoxy reduces off-target binding. Validate via comparative studies with methoxy analogs (IC₅₀ shifts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
